molecular formula C13H21NO5 B1486342 1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid CAS No. 2208273-97-4

1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid

Cat. No. B1486342
M. Wt: 271.31 g/mol
InChI Key: HOZRVYWAQQWMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid (TBCA), also known as tert-butyloxycarbonylaminomethyloxaspiroheptane-1-carboxylate, is an organic compound that has been used in a variety of laboratory experiments and scientific research. TBCA is a versatile compound that is used in the synthesis of a variety of molecules, including peptides and peptidomimetics. It is also used in the synthesis of peptide-like molecules and peptide-like conjugates. In addition, TBCA has been used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes.

Scientific Research Applications

TBCA has been used in a variety of scientific research applications. It has been used in the synthesis of peptide-like molecules and peptide-like conjugates. In addition, TBCA has been used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes. It has also been used in the synthesis of peptide-like molecules and peptide-like conjugates. Furthermore, TBCA has been used in the study of cell-signaling pathways and in the development of novel therapeutic agents.

Mechanism Of Action

TBCA acts as an inhibitor of enzymes and proteins. It binds to the active sites of enzymes and proteins and prevents them from functioning properly. In addition, TBCA can also bind to cell-signaling pathways and interfere with their normal functioning.

Biochemical And Physiological Effects

TBCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as interfere with cell-signaling pathways. In addition, TBCA has been shown to interfere with the production of certain hormones and neurotransmitters. Furthermore, TBCA has been shown to have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

TBCA has a number of advantages in laboratory experiments. It is a versatile compound that can be used in the synthesis of a variety of molecules. In addition, it is relatively inexpensive and easy to obtain. Furthermore, TBCA is relatively stable and has a low toxicity profile. However, TBCA can be difficult to use in certain experiments due to its low solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of TBCA in laboratory experiments and scientific research. For example, TBCA could be used in the development of novel therapeutic agents. In addition, TBCA could be used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes. Furthermore, TBCA could be used to study cell-signaling pathways and to develop inhibitors of these pathways. Finally, TBCA could be used in the synthesis of peptide-like molecules and peptide-like conjugates.

properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[2.4]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13(9(15)16)6-12(13)4-5-18-8-12/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZRVYWAQQWMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCOC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid
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1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid
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1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid
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1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid
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1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid
Reactant of Route 6
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1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid

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